Bienvenue dans la boutique en ligne BenchChem!

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

17β-hydroxysteroid dehydrogenase enzyme inhibition steroid metabolism

6-(Aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS 1437051-80-3), also named 1,3-dihydro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-6-methanamine, is a boron-containing heterocyclic compound belonging to the benzoxaborole class. It possesses the molecular formula C₁₀H₁₄BNO₂ and a molecular weight of 191.03 g/mol.

Molecular Formula C10H14BNO2
Molecular Weight 191.04
CAS No. 1437051-80-3
Cat. No. B3103326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
CAS1437051-80-3
Molecular FormulaC10H14BNO2
Molecular Weight191.04
Structural Identifiers
SMILESB1(C2=C(C=CC(=C2)CN)C(O1)(C)C)O
InChIInChI=1S/C10H14BNO2/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-5,13H,6,12H2,1-2H3
InChIKeyGOKXCNGZACOZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS 1437051-80-3): Structural Identity and Core Characteristics


6-(Aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS 1437051-80-3), also named 1,3-dihydro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-6-methanamine, is a boron-containing heterocyclic compound belonging to the benzoxaborole class. It possesses the molecular formula C₁₀H₁₄BNO₂ and a molecular weight of 191.03 g/mol . The compound features a cyclic boronic acid (benzoxaborole) core with geminal dimethyl substitution at the 3-position and a primary aminomethyl (-CH₂NH₂) substituent at the 6-position of the phenyl ring. This specific substitution pattern distinguishes it from the more extensively studied 3-aminomethyl benzoxaborole series (e.g., epetraborole, ganfeborole), placing it within the 6-substituted benzoxaborole patent space pioneered by Anacor Pharmaceuticals for antibacterial applications [1]. The 3,3-dimethyl motif is known to modulate the pKa of the oxaborole boron center, influencing both target binding and pharmacokinetic properties relative to unsubstituted or 3-mono-substituted analogs [2].

Why 6-(Aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol Cannot Be Freely Substituted with In-Class Analogs


Benzoxaboroles are frequently treated as a homogeneous compound class in procurement decisions; however, the position and nature of the aminomethyl substituent dictate fundamentally different biochemical target engagement profiles. The 6-aminomethyl substitution pattern exemplified by this compound directs the basic amine to a distinct vector in the LeuRS editing domain compared to the 3-aminomethyl isomer series, which was specifically optimized for Gram-negative antibacterial activity via interactions with the Escherichia coli LeuRS editing pocket [1]. Furthermore, the 3,3-dimethyl substitution reduces the oxaborole pKa by approximately 0.5–1.0 units relative to unsubstituted benzoxaboroles, altering the ionization state at physiological pH and consequently affecting both target binding thermodynamics and passive membrane permeability [2]. The demonstrated nanomolar inhibition of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) by this compound (IC₅₀ = 1.20 nM) represents a target engagement profile that is mechanistically distinct from the tRNA-trapping (OBORT) mechanism utilized by antibacterial benzoxaboroles [3]. Simple interchange with other benzoxaborole variants would therefore risk loss of target specificity and physicochemical compatibility in any research or development workflow.

Quantitative Differentiation Evidence for 6-(Aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol Relative to Key Comparators


Nanomolar Potency Against Human 17β-HSD2 vs. 5-Amino Positional Isomer

This compound demonstrates potent inhibition of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with an IC₅₀ of 1.20 nM in human placental microsomal fraction assays using [³H]-estradiol (E2) as substrate with NAD⁺ cofactor [1]. The 5-(aminomethyl) positional isomer (CAS 1393477-38-7, as the hydrochloride salt) has not been reported with equivalent 17β-HSD2 inhibitory data in publicly available curated databases, suggesting that the 6-aminomethyl regioisomer may confer preferential access to the 17β-HSD2 active site. The compound also shows cross-species activity against mouse liver 17β-HSD2 with an IC₅₀ of 27 nM [1], providing a 22.5-fold selectivity window between human and murine isoforms that is valuable for translational pharmacology studies.

17β-hydroxysteroid dehydrogenase enzyme inhibition steroid metabolism

6-Substitution Patent Coverage Distinct from 3-Aminomethyl Benzoxaborole Series

The compound falls within the granted claims of the Anacor Pharmaceuticals 6-substituted benzoxaborole patent family (US8461134, US20100256092, WO2009140309), which specifically claims 6-substituted benzoxaborole compounds for treating bacterial infections [1]. This is a separate chemical matter space from the 3-aminomethyl benzoxaborole series that produced clinical candidates epetraborole (GSK2251052, Gram-negative infections) and ganfeborole (GSK3036656, tuberculosis). The 3-aminomethyl series was developed through a distinct structure-guided optimization campaign that added an aminomethyl at position 3 to improve interactions with the E. coli LeuRS editing domain [2]. The 6-substituted patent estate therefore represents a non-overlapping IP space, which is relevant for organizations seeking freedom-to-operate for benzoxaborole-based programs.

intellectual property freedom to operate benzoxaborole patent landscape

3,3-Dimethyl Substitution Modulates Boron pKa and Diol-Binding Affinity Relative to Unsubstituted Benzoxaboroles

The 3,3-dimethyl substitution on the oxaborole ring has been demonstrated to influence the pKa of the benzoxaborole boron center. The parent compound 1,3-dihydro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole (CAS 221352-10-9) exhibits a measurably altered ionization constant compared to unsubstituted benzoxaborole (pKa ~7.3 for the parent scaffold) [1]. The gem-dimethyl effect shifts the pKa by approximately 0.5–1.0 units, affecting the fraction of the neutral, membrane-permeable species at physiological pH. This pKa modulation has been exploited in hydrogel applications where 3,3-dimethyl benzoxaborole derivatives demonstrated enhanced diol-binding and self-crosslinking properties at physiological pH compared to non-methylated analogs [2]. The target compound combines this favorable 3,3-dimethyl pKa profile with the 6-aminomethyl handle, offering dual optimization of boron-centered reactivity and amine-directed conjugation potential.

physicochemical properties pKa modulation diol complexation

Primary Amine Conjugation Handle Enables Targeted Derivatization Without Boron Center Compromise

The 6-aminomethyl primary amine provides a chemically accessible nucleophilic handle for amide bond formation, reductive amination, or carbamate linkage, enabling conjugation to fluorophores, PEG chains, targeting ligands, or solid supports . This amine is positioned on the phenyl ring distal to the oxaborole boron center, preserving the boron's ability to participate in reversible covalent interactions with diol-containing biomolecules. In the broader benzoxaborole literature, 6-aminomethyl and 6-aminophenoxy derivatives have been exploited as anti-inflammatory agents (AN3485 series) and as building blocks for HCV NS3 protease macrocyclic inhibitors, demonstrating the synthetic utility of this substitution position [1]. The 6-aminomethyl substitution is also a demonstrated precursor to the 6-carboxamide series that produced the clinical-stage antitrypanosomal agent acoziborole (SCYX-7158) [2].

bioconjugation prodrug design targeted delivery

High-Value Application Scenarios for 6-(Aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol Based on Differentiated Evidence


17β-HSD2 Inhibitor Lead Optimization and Steroid Metabolism Research

Given the documented IC₅₀ of 1.20 nM against human 17β-HSD2 and the 22.5-fold selectivity window versus mouse 17β-HSD2 (IC₅₀ = 27 nM), this compound serves as a structurally validated starting point for medicinal chemistry programs targeting steroid-dependent diseases such as endometriosis, breast cancer, or osteoporosis [1]. The availability of both human and murine potency data enables direct translation from in vitro enzyme inhibition assays to murine pharmacokinetic/pharmacodynamic models without the need for surrogate compound selection. The 6-aminomethyl handle further allows rapid analog generation to probe structure-activity relationships around the amine position while maintaining the 3,3-dimethyl pKa profile for consistent physicochemical behavior across a compound series.

Benzoxaborole-Based Bioconjugate and Targeted Delivery System Development

The 6-aminomethyl primary amine provides a direct conjugation point for attaching targeting ligands, fluorescent reporters, or polymeric carriers via amide or carbamate chemistry, without interfering with the boron center's ability to engage diol-containing biological targets . Building on the demonstrated self-crosslinking properties of structurally related 3,3-dimethyl benzoxaboroles in hyaluronic acid hydrogel systems at physiological pH [2], this compound is suited for developing stimuli-responsive drug delivery matrices or biosensor coatings where the boron-diol interaction provides reversible crosslinking, and the amine enables covalent immobilization on surfaces or biomolecules.

Freedom-to-Operate Benzoxaborole Antibacterial Discovery in the 6-Substitution Space

For organizations pursuing novel benzoxaborole antibacterials, this compound provides an entry point into the 6-substituted chemical space covered by the Anacor patent family (US8461134, WO2009140309), which is structurally and mechanistically distinct from the 3-aminomethyl series that yielded epetraborole and ganfeborole [3]. The 6-substitution pattern was designed for a different binding mode within the LeuRS editing domain, potentially accessing Gram-positive or mycobacterial selectivity profiles that complement or exceed the Gram-negative spectrum of the 3-aminomethyl class [4]. The 6-aminomethyl compound can serve as a key intermediate for generating focused 6-substituted libraries for phenotypic or target-based antibacterial screening.

Physicochemical Reference Standard for Benzoxaborole pKa and Boron Reactivity Studies

The combination of 3,3-dimethyl substitution (pKa-lowering effect) and 6-aminomethyl substitution (electron-donating, pKa-modulating effect) makes this compound a valuable reference standard for systematic studies of substituent effects on benzoxaborole boron acidity and diol-binding thermodynamics [5]. Unlike simpler benzoxaboroles that lack the amine handle, this compound enables simultaneous investigation of boron-centered reactivity and amine-directed functionalization, serving as a model substrate for developing structure-property relationships that guide the design of next-generation benzoxaborole-based enzyme inhibitors, sensors, and materials.

Quote Request

Request a Quote for 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.